morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone
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Overview
Description
morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a morpholine ring fused to a tetrahydro-thieno[3,2-c]pyridine structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.
Introduction of the Morpholine Moiety: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the thieno[3,2-c]pyridine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thieno[3,2-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno[3,2-c]pyridine derivatives.
Substitution: Substituted thieno[3,2-c]pyridine derivatives with various functional groups.
Scientific Research Applications
morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholine-4-carbonyl)anilino-6-(3R)-3-(prop-2-enoylamino)pyrrolidin-1-ylpyridine-3-carboxamide
- N-(4-(Morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride
Uniqueness
morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science, offering advantages in terms of binding affinity, selectivity, and stability compared to other similar compounds.
Properties
Molecular Formula |
C12H16N2O2S |
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Molecular Weight |
252.33 g/mol |
IUPAC Name |
morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone |
InChI |
InChI=1S/C12H16N2O2S/c15-12(14-3-5-16-6-4-14)11-7-9-8-13-2-1-10(9)17-11/h7,13H,1-6,8H2 |
InChI Key |
QBPIDNWMEBXNOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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